molecular formula C21H23N3O2 B10866580 1-{2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]phenyl}-3-phenylurea

1-{2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]phenyl}-3-phenylurea

Cat. No.: B10866580
M. Wt: 349.4 g/mol
InChI Key: PCBBNFJFWPKKAL-UHFFFAOYSA-N
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Description

N-{2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]PHENYL}-N’-PHENYLUREA is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexenyl ring, a phenylurea moiety, and a dimethyl group, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]PHENYL}-N’-PHENYLUREA typically involves multiple steps, including the formation of the cyclohexenyl ring and the subsequent attachment of the phenylurea group. Common reagents used in these reactions include cyclohexanone, aniline derivatives, and urea. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]PHENYL}-N’-PHENYLUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenylurea moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may involve specific temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-{2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]PHENYL}-N’-PHENYLUREA has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]PHENYL}-N’-PHENYLUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]PHENYL}-N’-METHYLUREA
  • N-{2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]PHENYL}-N’-ETHYLUREA

Uniqueness

N-{2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]PHENYL}-N’-PHENYLUREA is unique due to its specific structural features, such as the combination of the cyclohexenyl ring and phenylurea moiety

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

1-[2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]phenyl]-3-phenylurea

InChI

InChI=1S/C21H23N3O2/c1-21(2)13-16(12-17(25)14-21)22-18-10-6-7-11-19(18)24-20(26)23-15-8-4-3-5-9-15/h3-12,22H,13-14H2,1-2H3,(H2,23,24,26)

InChI Key

PCBBNFJFWPKKAL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC=CC=C2NC(=O)NC3=CC=CC=C3)C

Origin of Product

United States

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